molecular formula C2H3NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

Sodium glycolate

Cat. No. B146980
CAS RN: 2836-32-0
M. Wt: 98.03 g/mol
InChI Key: VILMUCRZVVVJCA-UHFFFAOYSA-M
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Description

Sodium glycolate is a sodium salt of glycolic acid, which is not directly discussed in the provided papers. However, sodium glycolate-related compounds, such as sodium titanium tris(glycolate) and sodium starch glycolate (SSG), are mentioned. These compounds are derivatives of sodium glycolate and are used in various applications, including catalysis and pharmaceuticals .

Synthesis Analysis

The synthesis of sodium glycolate derivatives is described in several papers. Sodium titanium tris(glycolate) is synthesized for use as a catalyst in the chemical recycling of poly(ethylene terephthalate) (PET) . Similarly, sodium starch glycolate is produced by the chemical modification of starch, which involves carboxymethylation to enhance hydrophilicity and cross-linking to reduce solubility . The synthesis of sodium tris(glycozirconate) and cerium glycolate through a low-cost route using ethylene glycol and base catalysts is also reported .

Molecular Structure Analysis

The molecular structure of sodium glycolate derivatives is characterized using various analytical techniques. For instance, sodium titanium tris(glycolate) is investigated using infrared spectroscopy to propose a mechanism for the glycolysis of PET . The structure of sodium tris(glycozirconate) and cerium glycolate is studied using FTIR, NMR, and mass spectroscopy . The molecular structure of sodium starch glycolate is not directly analyzed, but its chemical composition is studied using SEM, EDX, TOF-SIMS, and NMR .

Chemical Reactions Analysis

Sodium glycolate derivatives participate in various chemical reactions. Sodium titanium tris(glycolate) acts as a catalyst in the glycolysis and repolycondensation of PET . Sodium starch glycolate is used as a super-disintegrant in pharmaceutical formulations, where its functionality is influenced by its chemical modification . The sodium tris(glycozirconate) and cerium glycolate complexes are precursors for the synthesis of sodium zirconium oxide and ceria materials, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium glycolate derivatives are crucial for their applications. The internal and surface chemical compositions of sodium starch glycolate affect its functionality as a disintegrant . The physicochemical properties of aqueous sodium glycinate solution, which is related to sodium glycolate, are measured to understand its suitability as an absorbent for carbon dioxide removal . The thermal stability and decomposition processes of sodium tris(glycozirconate) and cerium glycolate are studied through pyrolysis .

Scientific Research Applications

Developmental Toxicity Studies

Sodium glycolate has been utilized in developmental toxicity studies. Carney et al. (1999) investigated the roles of glycolic acid and metabolic acidosis in developmental toxicity in rats. They found that sodium glycolate could cause developmental effects in the absence of metabolic acidosis, suggesting its role as a developmental toxicant for ethylene glycol (Carney et al., 1999).

Biochemical Studies

Sodium glycolate has been used in studies examining its effect on biochemical processes. Talwar et al. (1985) demonstrated that sodium glycolate led to significant changes in oxalate and taurine excretion, affecting liver protein content and enzyme levels (Talwar et al., 1985). Another study by Murthy et al. (1983) showed that sodium glycolate feeding increased activities of certain enzymes in the liver and kidney, influencing oxalate biosynthesis (Murthy et al., 1983).

Absorption Studies

The absorption of sodium glycolate in the rat intestine was studied by Talwar et al. (1984), revealing insights into its uptake and interaction with various agents (Talwar et al., 1984).

Waste Processing and Evaporation Studies

Martino (2014) explored the impact of sodium glycolate on waste processing and evaporation in high-level waste systems, providing insights into its environmental and industrial applications (Martino, 2014).

Pharmaceutical Applications

Sodium starch glycolate, a derivative of sodium glycolate, is extensively used as a superdisintegrant in pharmaceutical formulations. Studies like those by Manzoor (2021) and others have delved into its role in enhancing drug disintegration and dissolution, contributing to the field of drug development and formulation (Manzoor, 2021).

Toxicity Evaluation

Sodium glycolate has also been evaluated for its toxicity in various contexts. Studies like Tyl et al. (2003) assessed the developmental toxicity of sodium thioglycolate, a related compound, providing valuable data on its safety profile (Tyl et al., 2003).

Future Directions

Sodium glycolate has potential applications in the field of hydrogels, which are being used in the treatment of oral diseases and defect repair due to their three-dimensional network structure . The global Sodium Glycolate market is projected to grow in the future .

properties

IUPAC Name

sodium;2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMUCRZVVVJCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-14-1 (Parent)
Record name Sodium glycolate
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DSSTOX Substance ID

DTXSID6047153
Record name Glycolic acid sodium salt
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Molecular Weight

98.03 g/mol
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Physical Description

Dry Powder; Liquid, White lumpy powder; [Alfa Aesar MSDS]
Record name Acetic acid, 2-hydroxy-, sodium salt (1:1)
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Record name Sodium glycolate
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Product Name

Sodium glycolate

CAS RN

2836-32-0
Record name Sodium glycolate
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Record name Acetic acid, 2-hydroxy-, sodium salt (1:1)
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Record name Glycolic acid sodium salt
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Record name Sodium glycollate
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Record name SODIUM GLYCOLATE
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Synthesis routes and methods

Procedure details

A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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